molecular formula C4H4N2O3 B7810351 Dihydropyrimidine-2,4,5(3H)-trione CAS No. 95035-33-9

Dihydropyrimidine-2,4,5(3H)-trione

Cat. No.: B7810351
CAS No.: 95035-33-9
M. Wt: 128.09 g/mol
InChI Key: FQXOOGHQVPKHPG-UHFFFAOYSA-N
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Description

Dihydropyrimidine-2,4,5(3H)-trione is a heterocyclic organic compound that belongs to the class of pyrimidines. It is characterized by a six-membered ring containing two nitrogen atoms and three carbonyl groups at positions 2, 4, and 5. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydropyrimidine-2,4,5(3H)-trione can be synthesized through several methods. One common approach involves the cyclization of urea with malonic acid derivatives under acidic or basic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dihydropyrimidine-2,4,5(3H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbonyl carbons.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Dihydropyrimidine-2,4,5(3H)-trione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidines.

    Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism by which dihydropyrimidine-2,4,5(3H)-trione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes involved in pyrimidine metabolism, thereby affecting cellular processes. The compound can also interact with DNA and RNA, influencing gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Barbituric Acid: Similar in structure but with different functional groups.

    Thymine: A pyrimidine base found in DNA.

    Uracil: A pyrimidine base found in RNA.

Uniqueness

Dihydropyrimidine-2,4,5(3H)-trione is unique due to its specific arrangement of carbonyl groups and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other pyrimidines.

Properties

IUPAC Name

1,3-diazinane-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXOOGHQVPKHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964293
Record name 2,6-Dihydroxypyrimidin-5(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-76-4
Record name Isobarbituric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyuracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobarbituric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95958
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Record name 2,6-Dihydroxypyrimidin-5(4H)-one
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Record name Dihydropyrimidine-2,4,5(3H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOBARBITURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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